molecular formula C13H14N4O3 B1415363 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 1105190-08-6

8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

Cat. No. B1415363
CAS RN: 1105190-08-6
M. Wt: 274.28 g/mol
InChI Key: OAVARTGKOTYGGA-UHFFFAOYSA-N
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Description

1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazines often involves the assembly of a triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazines can be characterized via methods such as single-crystal X-ray diffraction .


Chemical Reactions Analysis

3-Substituted 1,2,4-triazines can react with nitronate anions to replace a hydrogen atom in the position C-5 according to a nucleophilic substitution mechanism and form appropriate oximes of 5-formyl- or 5-acyl-1,2,4-triazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazines can vary widely depending on their specific structure. For example, a 1,2,4-triazine-based azidoxime was found to have a calculated density of 1.746 g/cm³ .

Scientific Research Applications

Pharmaceutical Research

The core structure of this compound resembles that of β-lactam antibiotics , which are crucial in the development of new antibacterial agents. The ethoxyphenyl group could potentially be modified to enhance the compound’s binding affinity to bacterial enzymes, leading to the development of novel antibiotics with improved efficacy against resistant strains .

Cancer Therapy

Compounds with the triazine moiety have been explored for their anticancer properties. This particular compound could serve as a scaffold for synthesizing new derivatives with potential cytotoxic effects against various cancer cell lines. Researchers could focus on modifying the compound to target specific cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 1,2,4-triazines in biological systems is diverse and depends on the specific derivative. Some exhibit their effects through interactions with various enzymes or receptors .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazines also depend on their specific structure. Some may be hazardous due to their potential biological activity .

Future Directions

Future research on 1,2,4-triazines is likely to continue exploring their synthesis, properties, and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

8-(4-ethoxyphenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-2-20-10-5-3-9(4-6-10)16-7-8-17-12(19)11(18)14-15-13(16)17/h3-6H,2,7-8H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVARTGKOTYGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NNC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
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8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
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8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
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8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Reactant of Route 5
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8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Reactant of Route 6
8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

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